N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide
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Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide is a chemical compound that features an imidazole ring attached to a propyl chain, which is further connected to a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia.
Attachment of the Propyl Chain: The imidazole ring is then reacted with 3-bromopropylamine to form N-(3-aminopropyl)imidazole.
Formation of the Nitrobenzamide Group: The final step involves the reaction of N-(3-aminopropyl)imidazole with 3-nitrobenzoyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, base (e.g., sodium hydride).
Oxidation: Hydrogen peroxide, acetic acid.
Major Products
Reduction: N-[3-(1H-imidazol-1-yl)propyl]-3-aminobenzamide.
Substitution: Various substituted imidazole derivatives.
Oxidation: Imidazole N-oxides.
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Material Science: The compound can be incorporated into polymers and coatings to enhance their properties, such as thermal stability and resistance to degradation.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its imidazole moiety, which is known to interact with various biological targets.
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the nitrobenzamide group can participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage.
Comparison with Similar Compounds
Similar Compounds
N-(3-aminopropyl)imidazole: Lacks the nitrobenzamide group, making it less versatile in terms of chemical reactivity.
3-nitrobenzamide: Lacks the imidazole ring, reducing its potential for biological interactions.
N-(3-(1H-imidazol-1-yl)propyl)benzamide: Similar structure but without the nitro group, affecting its redox properties.
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide is unique due to the presence of both the imidazole ring and the nitrobenzamide group. This combination allows for a wide range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c18-13(11-3-1-4-12(9-11)17(19)20)15-5-2-7-16-8-6-14-10-16/h1,3-4,6,8-10H,2,5,7H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOENZJLHLMXPPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCCN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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